Electrophilicity and Epoxidation Reactivity Ranking among C₂–C₄ Peroxyacids
The conjugated double bond in but‑2‑eneperoxoic acid withdraws electron density from the peroxycarboxylate moiety, thereby increasing the electrophilicity of the terminal peroxy oxygen relative to saturated short‑chain peroxyacids. In a systematic linear free‑energy study of perhydrolysis rates, the apparent rate constant for peroxyacid formation (and by inference, the reactivity of the peroxyacid itself) correlated with the Taft σ* parameter of the R‑group [1]. While direct rate constants for but‑2‑eneperoxoic acid epoxidation are not reported, the class‑level inference based on σ* values suggests that the α,β‑unsaturated derivative is more electrophilic (and therefore more reactive toward electron‑rich alkenes) than peracetic acid or perpropionic acid, but less reactive than peroxyformic acid [1]. This ranking is critical for predicting selectivity in polyunsaturated substrates where over‑oxidation must be minimized.
| Evidence Dimension | Reactivity (inferred from perhydrolysis rate constant kapp and Taft σ* parameter) |
|---|---|
| Target Compound Data | No direct experimental rate constant available; inferred electrophilicity > peracetic acid (σ* = 0.0) based on α,β‑unsaturation |
| Comparator Or Baseline | Peracetic acid (kapp = 0.019 min⁻¹, σ* = 0.0); Perpropionic acid (kapp = 0.015 min⁻¹, σ* = -0.10) |
| Quantified Difference | Class‑level: peroxyacids with electron‑withdrawing R‑groups exhibit higher perhydrolysis rate constants and are presumed to be more electrophilic |
| Conditions | Perhydrolysis in aqueous acetic acid with sulfuric acid catalyst at 25 °C [1] |
Why This Matters
For procurement decisions in fine chemical epoxidations, selecting a peroxyacid with an electron‑withdrawing α,β‑unsaturated backbone can reduce reaction time or allow lower molar excess, translating to cost savings.
- [1] Leveneur, S.; Salmi, T.; Murzin, D. Yu.; et al. Application of linear free-energy relationships to perhydrolysis of different carboxylic acids over homogeneous and heterogeneous catalysts. J. Mol. Catal. A: Chem. 2009, 303, 110–116. DOI: 10.1016/j.molcata.2009.01.020. View Source
